tert-Butyldimethyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)silane
Overview
Description
Tert-Butyldimethyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)silane is a useful research compound. Its molecular formula is C16H29BO2SSi and its molecular weight is 324.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Optical Properties and Synthesis
- The molecule 5,5′-bis{[bis(5′-tert-butyldimethylsilyl)-2,2′-(bithiophen-5-yl)]methylsilyl}-2,2′-bithiophene, which includes tert-Butyldimethylsilane, has been synthesized for its unique optical properties. It shows an absorption maximum at 336 nm and emits fluorescence at 377 and 387 nm, with a fluorescence quantum yield of 48% (Naka et al., 2013).
Polymer Synthesis
- Tert-Butyldimethylsilane derivatives are used in synthesizing deeply colored polymers with molecular weights between 3.5 and 22 kDa, soluble in common organic solvents like dichloromethane, chloroform, and tetrahydrofuran (Welterlich et al., 2012).
Fluorescence Emission Enhancement
- The use of tert-Butyldimethylsilane derivatives in enhancing the fluorescence emission of nanoparticles has been studied. These nanoparticles show a bright fluorescence emission with quantum yields as high as 84% (Fischer et al., 2013).
Intermediate in Drug Synthesis
- A compound containing tert-Butyldimethylsilane has been identified as an important intermediate in the synthesis of biologically active compounds like crizotinib (Kong et al., 2016).
Crystal Structure Analysis
- The crystal structure of tert-butyl derivatives, including tert-Butyldimethylsilane, has been analyzed through X-ray diffraction and DFT studies. These studies help in understanding the molecular structure and physicochemical properties of the compounds (Ye et al., 2021).
Mechanism of Action
Target of Action
It’s known that this compound is a significant intermediate of 1h-indazole derivatives , which have been reported to have various biological activities .
Mode of Action
It’s known that it can be aromatized at the c5 position through the suzuki–miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .
Biochemical Pathways
Given its role as an intermediate in the synthesis of 1h-indazole derivatives , it’s likely involved in the biochemical pathways related to the functions of these derivatives.
Result of Action
As an intermediate in the synthesis of 1h-indazole derivatives , its action likely contributes to the biological activities of these derivatives.
Properties
IUPAC Name |
tert-butyl-dimethyl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29BO2SSi/c1-14(2,3)21(8,9)13-11-10-12(20-13)17-18-15(4,5)16(6,7)19-17/h10-11H,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZCBIXOSHMSCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29BO2SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674706 | |
Record name | tert-Butyl(dimethyl)[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073371-74-0 | |
Record name | 2-[5-[(1,1-Dimethylethyl)dimethylsilyl]-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073371-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl(dimethyl)[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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